Cas no 1361112-77-7 (N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride)

N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride 化学的及び物理的性質
名前と識別子
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- Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride
- N,N-dimethyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride
- N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride
-
- MDL: MFCD21606218
- インチ: 1S/C10H16N4.2ClH/c1-14(2)10-12-7-5-9(13-10)8-4-3-6-11-8;;/h5,7-8,11H,3-4,6H2,1-2H3;2*1H
- InChIKey: GBYYQWQGMOCQDD-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CCCC1C1C=CN=C(N(C)C)N=1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 183
- トポロジー分子極性表面積: 41
N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 068287-250mg |
Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride |
1361112-77-7 | 250mg |
$310.00 | 2023-09-06 |
N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride 関連文献
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochlorideに関する追加情報
N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine; Dihydrochloride (CAS No. 1361112-77-7): An Overview
N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine; dihydrochloride (CAS No. 1361112-77-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as DMPP, is a derivative of pyrimidine and pyrrolidine, which are key structural motifs in many biologically active molecules. The dihydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical development.
The chemical structure of N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine; dihydrochloride consists of a pyrimidine ring fused with a pyrrolidine ring, with two methyl groups attached to the nitrogen atom of the pyrrolidine ring. This unique structure confers the compound with specific pharmacological properties, including the ability to interact with various biological targets such as receptors and enzymes.
Recent research has focused on the potential of N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine; dihydrochloride as a modulator of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play crucial roles in neurotransmission and are implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that DMPP can selectively activate certain subtypes of nAChRs, making it a promising candidate for the development of novel therapeutic agents.
In preclinical studies, N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine; dihydrochloride has demonstrated significant neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry reported that DMPP could reduce neuronal cell death and improve cognitive function in animal models of Alzheimer's disease. These findings suggest that the compound may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
Beyond its neuroprotective properties, N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine; dihydrochloride has also been investigated for its potential as an analgesic. Research conducted by a team at the University of California found that DMPP could effectively alleviate pain in rodent models by modulating nAChR activity. This opens up new avenues for the development of non-opioid pain management strategies, which are increasingly important given the ongoing opioid crisis.
The safety profile of N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine; dihydrochloride is another critical aspect being evaluated in preclinical studies. Preliminary toxicology assessments have indicated that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, further research is needed to fully understand its long-term safety and efficacy in human subjects.
In addition to its therapeutic potential, N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine; dihydrochloride has also been explored as a tool compound in basic research. Its ability to selectively activate specific nAChR subtypes makes it valuable for studying receptor function and signaling pathways. This can provide insights into the mechanisms underlying various neurological disorders and aid in the discovery of new drug targets.
The synthesis of N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine; dihydrochloride involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the methyl groups and pyrimidine moiety. Optimizing these synthetic routes is crucial for large-scale production and pharmaceutical development. Recent advancements in synthetic chemistry have led to more efficient and cost-effective methods for synthesizing this compound, paving the way for its broader application in research and medicine.
In conclusion, N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-aminedihydrochloride (CAS No. 1361112-77-) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and pharmacological properties make it an attractive candidate for further investigation in both preclinical and clinical settings. As research continues to uncover new applications and mechanisms of action, this compound may play a significant role in advancing our understanding and treatment of various neurological disorders.
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